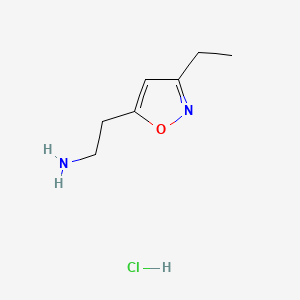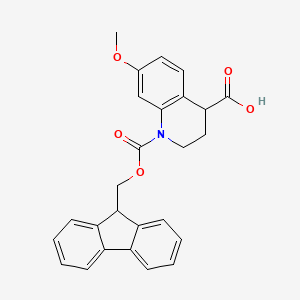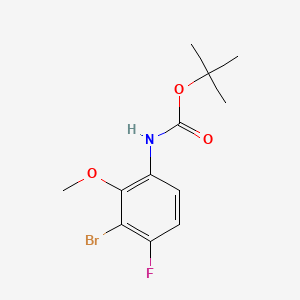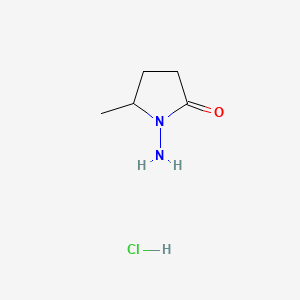![molecular formula C9H20Cl2N2 B13497665 2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B13497665.png)
2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-2-azaspiro[33]heptan-6-amine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N2 It is a spirocyclic amine, which means it contains a spiro-connected bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method involves the reaction of a suitable ketone with an amine under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with isopropylamine to introduce the propan-2-yl group. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride
- 2-Oxaspiro[3.3]heptan-6-amine hydrochloride
Uniqueness
2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of both an amine and an isopropyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H20Cl2N2 |
|---|---|
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
2-propan-2-yl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-7(2)11-5-9(6-11)3-8(10)4-9;;/h7-8H,3-6,10H2,1-2H3;2*1H |
Clé InChI |
MDTDZHXESFTSHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC2(C1)CC(C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


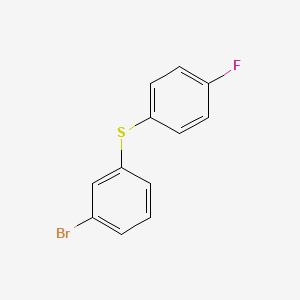
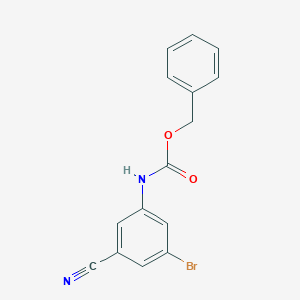
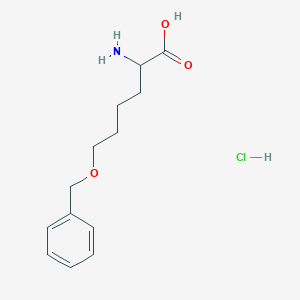
![Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride](/img/structure/B13497596.png)
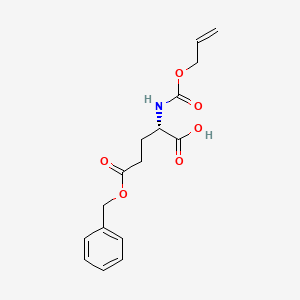

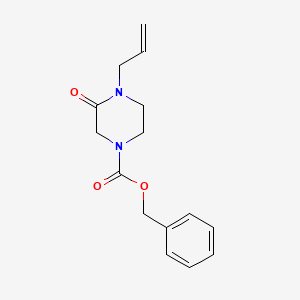
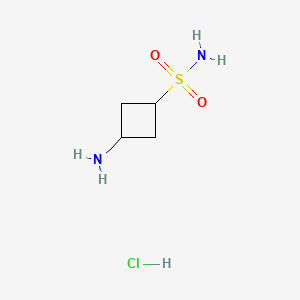
![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
